

Application Note: Precision Profiling of (R)-2-(3,5-difluorophenyl)piperidine HCl

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Compound of Interest

Compound Name: (R)-2-(3,5-difluorophenyl)piperidine HCl

CAS No.: 1213079-50-5

Cat. No.: B3222374

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Targeting the Glutamatergic & Monoaminergic Interface

Introduction & Pharmacological Context

(R)-2-(3,5-difluorophenyl)piperidine HCl represents a "privileged scaffold" in medicinal chemistry, sharing significant structural homology with NR2B-selective NMDA receptor antagonists (e.g., Traxoprodil, Ro 25-6981) and monoamine transporter inhibitors. The specific incorporation of the 3,5-difluoro substitution pattern is a strategic bioisosteric modification designed to block metabolic labile sites (specifically CYP450 oxidation at the phenyl ring) while enhancing lipophilic interaction with hydrophobic pockets in the receptor target.

This Application Note provides a rigorous in vitro assay framework to validate the biological activity of this compound. Given its structural class, the primary hypothesis for screening is allosteric modulation of the NMDA receptor (GluN2B subunit), with a secondary potential for Norepinephrine/Dopamine Reuptake Inhibition.

Key Chemical Properties

Property	Specification	Relevance to Assay Design
Stereochemistry	(R)-Enantiomer	Critical. NMDA and transporter binding pockets are highly stereoselective. Racemic testing will dilute potency.
Salt Form	Hydrochloride (HCl)	Enhances aqueous solubility compared to the free base; lowers pH of unbuffered stock solutions.
Fluorination	3,5-Difluoro	Increases logP (lipophilicity) and metabolic stability; may increase non-specific binding (NSB) in plasticware.

Solution Preparation & Handling[1][2][3]

Objective: Ensure consistent delivery of the analyte without precipitation or "sticking" to liquid handling surfaces.

Protocol: Stock Solution Generation

- Vehicle Selection: Dissolve the HCl salt in 100% DMSO to create a 10 mM Master Stock.
 - Note: While water-soluble, long-term storage in aqueous buffer is not recommended due to potential hydrolysis or oxidation.
- Sonicate: Bath sonicate for 5 minutes at room temperature to ensure complete solubilization.
- Storage: Aliquot into amber glass vials (hydrophobic compounds bind to polypropylene) and store at -20°C.
- Working Solutions:
 - Dilute the Master Stock into Assay Buffer immediately prior to use.

- Max DMSO Tolerance: Ensure final assay concentration of DMSO is <0.5% (v/v) to prevent solvent-induced artifacts in calcium flux assays.

Primary Assay: Radioligand Binding (NR2B Selectivity)

Rationale: This assay determines the affinity (

) of the compound for the Ifenprodil-binding site on the NR2B subunit of the NMDA receptor.[1] This is the "Gold Standard" for characterizing phenylpiperidine derivatives.

Experimental Design

- Receptor Source: Membranes from HEK293 cells stably expressing hGluN1/hGluN2B.
- Radioligand: [³H]-Ifenprodil (Specific Activity: ~60-80 Ci/mmol).
- Reference Ligand: Unlabeled Ifenprodil or CP-101,606.

Step-by-Step Protocol

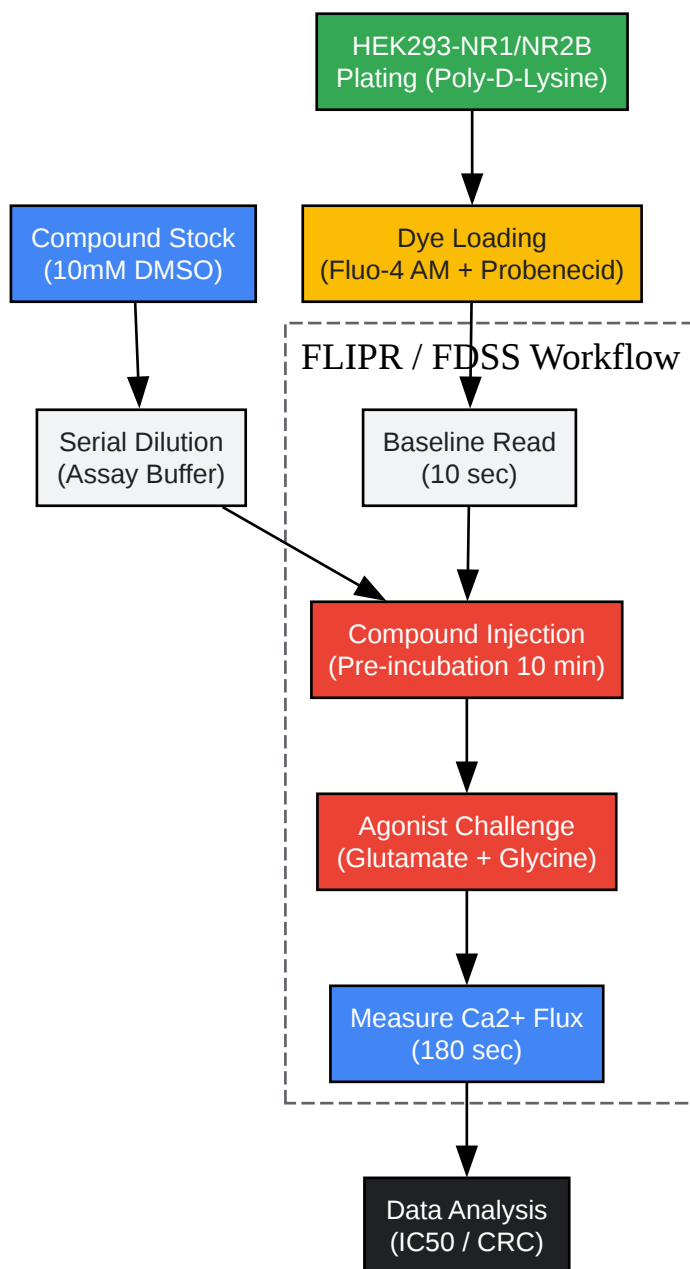
- Membrane Preparation:
 - Thaw frozen membrane aliquots rapidly at 37°C, then dilute in ice-cold Binding Buffer (50 mM Tris-HCl, pH 7.4).
 - Homogenize using a Polytron (5 sec bursts) to ensure uniform vesicle size.
- Plate Setup (96-well Polypropylene):
 - Total Binding (TB): 150 μL Membrane + 25 μL Buffer + 25 μL [³H]-Ifenprodil (2 nM final).
 - Non-Specific Binding (NSB): 150 μL Membrane + 25 μL Unlabeled Ifenprodil (10 μM final) + 25 μL [³H]-Ifenprodil.
 - Test Compound: 150 μL Membrane + 25 μL (R)-2-(3,5-difluorophenyl)piperidine (10-point curve, 1 nM to 10 μM) + 25 μL [³H]-Ifenprodil.
- Incubation:

- Incubate for 120 minutes at 4°C.
- Expert Insight: The Ifenprodil site is temperature-sensitive. Higher temperatures (RT or 37°C) can induce receptor conformational changes that lower affinity for this specific class of allosteric modulators [1].
- Harvesting:
 - Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the lipophilic ligand.
 - Rapidly filter using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).
- Detection:
 - Dry filters, add scintillant, and count on a Beta Counter.

Functional Assay: Calcium Flux (FLIPR)

Rationale: Binding does not equal function. This assay confirms if the compound acts as an antagonist (blocking channel opening) or potentiator.

Workflow Diagram (Graphviz)



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Caption: High-throughput functional calcium flux workflow for NMDA receptor modulation.

Protocol Specifics

- Cell Culture: Use HEK293 cells induced to express NR1/NR2B 24-hours prior to assay (using Tetracycline-inducible systems avoids excitotoxicity during culture).
- Dye Loading:

- Load cells with Fluo-4 AM or Calcium 6 dye for 45 minutes at 37°C.
- Critical Additive: Add 2.5 mM Probenecid to the dye buffer to inhibit anion transporters and prevent dye leakage.
- Assay Buffer (Mg²⁺-Free):
 - HBSS containing 20 mM HEPES, 2 mM CaCl₂.
 - Crucial: Omit Magnesium (Mg²⁺). Mg²⁺ causes voltage-dependent block of the NMDA pore. Its presence will mask the effect of the test compound [2].
- Agonist Challenge:
 - Trigger the channel opening with Glutamate (10 μM) + Glycine (10 μM).
 - Monitor fluorescence decrease (inhibition) relative to the vehicle control.

Safety & Selectivity Profiling (ADME-Tox)

The "3,5-difluorophenyl" moiety is metabolically robust, but the piperidine nitrogen is a liability for hERG binding (cardiotoxicity risk).

hERG Inhibition Assay (Automated Patch Clamp)

- Why: Phenylpiperidines are structurally similar to known hERG blockers (e.g., Cisapride).
- Protocol:
 - System: QPatch or Patchliner.
 - Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
 - Acceptance Criteria: If IC₅₀ < 10 μM, structural modification (e.g., reducing basicity of the piperidine N) is required.

CYP Inhibition Screen

- Why: Fluorine substitution is often used to block CYP metabolism, but it can sometimes turn the molecule into a competitive inhibitor of the CYP enzyme itself.
- Focus: Screen against CYP2D6 (major metabolizer of basic amines).

Data Analysis & Interpretation

Summarize results in the following format to facilitate decision-making:

Parameter	Assay	Metric	Target Criteria (Hit)
Affinity	Radioligand Binding ([³ H]-Ifenprodil)		< 50 nM
Potency	Ca ²⁺ Flux (Functional)		< 100 nM
Selectivity	NR2B vs NR2A Binding	Ratio	> 50-fold
Safety	hERG Patch Clamp		> 10 μM

Interpretation Logic:

- High Affinity / Low Potency: Suggests the compound binds but does not stabilize the closed conformation effectively (silent binder).
- High Affinity / High Potency: Validated antagonist. Proceed to PK studies.
- Low Affinity: The (R)-enantiomer might be the wrong stereoisomer, or the 3,5-difluoro pattern creates steric clash in the Ifenprodil binding pocket.

References

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Sources

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